molecular formula C14H21N3O4S B2769836 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide CAS No. 1070959-29-3

1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide

Cat. No.: B2769836
CAS No.: 1070959-29-3
M. Wt: 327.4
InChI Key: SIIICWVJUVXHFI-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide is a complex organic compound This molecule is characterized by its piperidine core, attached to a carboxamide group and a methylsulfonyl moiety, and linked to a tetrahydrobenzo[c]isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide typically involves several key steps:

  • Formation of the Piperidine Core: : The piperidine core is synthesized via cyclization reactions.

  • Carboxamide Group Attachment: : This involves amidation reactions, where an amine group is reacted with a carboxylic acid derivative.

  • Methylsulfonyl Addition:

  • Tetrahydrobenzo[c]isoxazole Ring Synthesis: : This is achieved through cycloaddition reactions that combine multiple organic substrates.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

  • Continuous Flow Synthesis: : To enhance efficiency and yield, continuous flow reactors may be employed for some reactions.

  • Catalytic Processes: : Catalysts can be used to improve reaction rates and selectivity.

  • Purification Techniques: : High-performance liquid chromatography (HPLC) and crystallization are often used to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide can undergo a variety of reactions:

  • Oxidation: : Oxidizing agents can modify the sulfonyl or other moieties.

  • Reduction: : Reducing agents can potentially alter the carboxamide group.

  • Substitution: : Nucleophilic substitution can occur at specific sites on the molecule.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reducing Agents: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4)

  • Solvents: : Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and water

  • Catalysts: : Palladium on carbon (Pd/C), platinum (Pt) catalysts

Major Products Formed: The major products formed depend on the specific reaction conditions but may include modified piperidine derivatives, oxidized sulfonyl compounds, or reduced carboxamides.

Scientific Research Applications

Chemistry: In synthetic chemistry, this compound can be used as a building block for more complex molecules.

Biology: The biological applications could span from enzyme inhibition studies to exploring its interaction with cellular receptors.

Industry: In industry, it might be used in the development of new materials or as a catalyst in certain reactions.

Comparison with Similar Compounds

Unique Attributes:

  • The combination of a piperidine core with a methylsulfonyl and tetrahydrobenzo[c]isoxazole moiety provides a distinct chemical profile.

  • This unique structure may confer specific binding affinities or reactivity not observed in similar compounds.

List of Similar Compounds:
  • 1-(Methylsulfonyl)piperidine-4-carboxamide

  • N-(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide

  • Methyl 4-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-1-carboxylate

Properties

IUPAC Name

1-methylsulfonyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-22(19,20)17-8-6-10(7-9-17)13(18)15-14-11-4-2-3-5-12(11)16-21-14/h10H,2-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIICWVJUVXHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C3CCCCC3=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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